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Compound of Interest

Compound Name: Anticancer agent 233

Cat. No.: B15580751 Get Quote

Welcome to the technical support center for Anticancer Agent 233, also known as Infigratinib

(NVP-BGJ398). This resource is designed for researchers, scientists, and drug development

professionals to troubleshoot and understand the off-target effects of this selective FGFR

inhibitor.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of Anticancer Agent 233
(Infigratinib)?

A1: Infigratinib is a potent and selective inhibitor of Fibroblast Growth Factor Receptors

(FGFRs) 1, 2, and 3.[1][2] Its therapeutic effects are primarily driven by the inhibition of these

"on-target" kinases. However, like many kinase inhibitors, it can exhibit off-target activities,

leading to a range of adverse effects observed in preclinical and clinical studies.

On-target effects, resulting from the inhibition of the FGFR signaling pathway, are well-

documented. The most common is hyperphosphatemia, an elevation of phosphate levels in the

blood, which is a class effect of FGFR inhibitors.[3][4] Other on-target effects include dry

mouth, dry eyes, skin and nail changes, and alopecia.[3][5]

Potential off-target effects may contribute to other observed toxicities. While infigratinib is highly

selective for FGFR1/2/3, it does show some activity against other kinases at higher

concentrations.[1] For instance, it has been shown to inhibit VEGFR2, though with much lower

potency compared to FGFRs.[1] Some adverse events, such as gastrointestinal toxicities
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(diarrhea, nausea) and fatigue, could be a result of either on-target or off-target activities.[6][7]

A novel off-target effect on the ABCB1 transporter has also been identified, which can increase

the sensitivity of multidrug-resistant tumor cells to chemotherapeutics.[8]

Q2: We are observing unexpected toxicity in our animal models treated with Infigratinib. How

can we determine if this is due to an off-target effect?

A2: Unexpected in vivo toxicities are a common concern and could indeed stem from off-target

effects.[6] To investigate this, a systematic approach is recommended:

Dose-Response Analysis: First, establish a clear dose-response relationship for the

observed toxicity. This will help determine if the effect is concentration-dependent.

Kinome Profiling: Conduct an in vitro kinase profiling assay to screen Infigratinib against a

broad panel of kinases. This will identify potential off-target kinases that are inhibited at

concentrations relevant to your in vivo study.

Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay

(CETSA) or NanoBRET™ Target Engagement Assay in your cell models. These methods

can confirm whether Infigratinib is binding to the suspected off-targets within a cellular

context.

Phenotypic Screening: Compare the observed toxic phenotype with known effects of

inhibiting the identified off-target kinases. This can be done by consulting literature or using

specific inhibitors for those kinases.

Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype

by overexpressing a drug-resistant mutant of the off-target kinase in your cells.

Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes

If you observe a cellular phenotype that does not align with the known consequences of FGFR

inhibition, consider the following troubleshooting steps:
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Issue Possible Cause Suggested Action

Unexpected cell death or

growth inhibition
Off-target kinase inhibition

Perform a kinome-wide screen

to identify potential off-target

kinases. Validate hits using

orthogonal assays (e.g.,

Western blot for downstream

signaling).

Compound impurity

Verify the purity and identity of

your Infigratinib stock using

analytical methods like HPLC

and mass spectrometry.

Alterations in unrelated

signaling pathways

Off-target effects or pathway

crosstalk

Use phosphoproteomics to get

a global view of signaling

changes induced by

Infigratinib. This can reveal

unexpected pathway

modulation.

Inconsistent results between

experiments
Experimental variability

Ensure consistent cell culture

conditions, compound

concentrations, and treatment

times. Use appropriate positive

and negative controls in every

experiment.

Quantitative Data Summary
The following tables summarize the inhibitory activity of Infigratinib against its primary targets

and a selection of other kinases, providing insight into its selectivity.

Table 1: Infigratinib Inhibitory Potency (IC50, nM)
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Kinase IC50 (nM)

FGFR1 0.9

FGFR2 1.4

FGFR3 1.0

FGFR4 60

VEGFR2 180

Abl 2300

Fyn 1900

Kit 750

Lck 2500

Lyn 300

Yes 1100

Data compiled from Selleck Chemicals and other sources.[1] Lower IC50 values indicate higher

potency.

Table 2: Comparison of IC50 Values (nM) for Selected FGFR Inhibitors

Kinase Infigratinib Pemigatinib Erdafitinib

FGFR1 0.9 0.4 1.2

FGFR2 1.4 0.5 2.5

FGFR3 1.0 1.2 2.9

FGFR4 60 30 110

VEGFR2 180 112 70

This table presents a comparative overview of the selectivity profiles of different FGFR

inhibitors.
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Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Infigratinib

against a panel of kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

[γ-³³P]ATP

Infigratinib (serially diluted in DMSO)

Kinase reaction buffer

96-well filter plates

Scintillation counter

Methodology:

Compound Preparation: Prepare a series of dilutions of Infigratinib in DMSO. A typical

starting concentration for a broad screen is 10 µM, followed by 10-fold serial dilutions.

Assay Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and

its corresponding peptide substrate.

Compound Incubation: Add a small volume of the diluted Infigratinib or DMSO (vehicle

control) to the wells. Incubate for 10 minutes at room temperature to allow the compound to

bind to the kinase.

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a

predetermined time (e.g., 60 minutes).
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Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g.,

phosphoric acid). Transfer the reaction mixture to a filter plate that captures the

phosphorylated substrate.

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation

counter.

Data Analysis: Calculate the percentage of kinase activity inhibited by Infigratinib relative to

the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration

and fit the data to a dose-response curve to determine the IC50 value.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.
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Caption: Experimental workflow for identifying and validating off-target effects.
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Caption: Logical relationship of mitigation strategies for off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Anticancer Agent 233
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[https://www.benchchem.com/product/b15580751#anticancer-agent-233-off-target-effects-
and-mitigation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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